![molecular formula C14H23N3O B1266354 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide CAS No. 30459-64-4](/img/structure/B1266354.png)
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide
Overview
Description
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is an organic compound that belongs to the class of benzamides. It is known for its diverse applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a methyl group attached to the benzamide core.
Mechanism of Action
Target of Action
The primary target of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, also known as procainamide, is the myocardium . It acts as a membrane-stabilizing agent that reduces excitability and conductance of the myocardium .
Mode of Action
Procainamide interacts with its target, the myocardium, by suppressing pulse formation in automatic ectopic foci . This interaction results in a decrease in the excitability of the myocardium, thereby controlling abnormal heart rhythms .
Biochemical Pathways
It is known that the compound’s action is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Pharmacokinetics
It is synthesized through an ion-associate reaction at room temperature . This method of synthesis may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of procainamide’s action include a reduction in the excitability and conductance of the myocardium . This leads to the suppression of pulse formation in automatic ectopic foci, controlling abnormal heart rhythms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of procainamide. For instance, the compound was synthesized through a green chemistry approach, which involves reacting sodium tetraphenyl borate with this compound, chloride salt, and procainamide in deionized water at room temperature . This method of synthesis, which is environmentally friendly, may impact the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, forming ion-associate complexes. These interactions are essential for understanding the relationships between bioactive molecules and receptor interactions . The compound has been characterized by various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . The formation of ion-associate complexes between bioactive molecules and organic molecules is crucial for comprehending the relationships between bioactive molecules and receptor interactions .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antibacterial activity, indicating its potential impact on cellular processes . The interactions of this compound with cellular components can lead to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms ion-associate complexes with bioactive molecules, which are crucial for understanding the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, providing insights into the molecular interactions and potential binding sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The formation of ion-associate complexes and their stability over time are crucial for understanding the temporal effects of the compound . The compound’s antibacterial activity and its interactions with cellular components can lead to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . The dosage-dependent effects of the compound are essential for understanding its potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s interactions with metabolic pathways are crucial for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Understanding the transport and distribution of the compound is essential for comprehending its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The subcellular localization of the compound is crucial for understanding its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetone or ethanol at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary and secondary amines, and various substituted benzamides .
Scientific Research Applications
Medicinal Chemistry
1. Antiarrhythmic Properties
Procainamide is primarily used as an antiarrhythmic agent in the treatment of cardiac arrhythmias. It works by suppressing ectopic pacemaker activity in the myocardium, thereby stabilizing heart rhythm. The compound's mechanism involves blocking sodium channels, which reduces excitability and conduction velocity in cardiac tissues.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of procainamide. It has shown efficacy against various bacterial strains, suggesting its role in developing new antibiotics. The compound's ability to inhibit carbonic anhydrase enzymes in bacteria has been linked to its antibacterial effects, providing a pathway for further research into its use as an antimicrobial agent .
3. Cancer Research
Procainamide has been investigated for its potential anticancer properties. Studies indicate that it may induce apoptosis in certain cancer cell lines, such as MDA-MB-231 breast cancer cells. This apoptotic effect is mediated through specific biochemical pathways that warrant further exploration for therapeutic applications in oncology .
Pharmacological Research
1. Drug Development
As a precursor in drug synthesis, procainamide is utilized to create more complex organic molecules with potential therapeutic benefits. Its role in the development of novel drugs is underscored by its structural modifications that enhance bioavailability and efficacy.
2. Pharmacokinetics Studies
Research into the pharmacokinetics of procainamide reveals its absorption, distribution, metabolism, and excretion profiles. Understanding these parameters is crucial for optimizing dosage regimens and improving therapeutic outcomes in clinical settings .
Industrial Applications
1. Specialty Chemicals Production
Procainamide serves as an intermediate in the synthesis of specialty chemicals used in various industrial processes. Its unique chemical properties allow it to be employed in the production of other compounds that have applications across different sectors.
2. Green Chemistry Approaches
The synthesis of procainamide has been explored through green chemistry methods, which emphasize environmentally friendly practices. This includes using less hazardous solvents and reagents to minimize environmental impact during production.
Case Studies
1. Clinical Trials on Arrhythmias
Clinical trials have demonstrated the effectiveness of procainamide in managing ventricular arrhythmias. Patients treated with procainamide showed significant improvements in heart rhythm stability compared to those receiving placebo treatments.
2. Antibacterial Efficacy Testing
In laboratory settings, procainamide's antibacterial activity was tested against Staphylococcus aureus and Klebsiella pneumoniae, showing promising results that indicate its potential as a new antibiotic candidate .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
- 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- 4-amino-N-[2-(diethylamino)ethyl]-2-chlorobenzamide
Uniqueness
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research .
Biological Activity
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, commonly known as procainamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.
Procainamide primarily targets the myocardium, where it functions as an antiarrhythmic agent. Its mode of action involves:
- Suppressing Pulse Formation : It reduces excitability in automatic ectopic foci within the heart.
- Biochemical Pathways : The compound interacts with various bioactive molecules and receptors, influencing cellular signaling pathways and gene expression .
Pharmacokinetics
Procainamide is synthesized through an ion-associate reaction at room temperature. Its pharmacokinetics include:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver with a half-life ranging from 3 to 6 hours.
The compound exhibits significant biochemical properties:
- Enzyme Interaction : It forms ion-associate complexes with enzymes and proteins, which is crucial for understanding receptor interactions.
- Cellular Effects : Procainamide influences cellular processes such as metabolism and gene expression and has shown antibacterial activity .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of procainamide. A complex formed with sodium tetraphenylborate demonstrated notable antibacterial effects against various strains of bacteria. This suggests that procainamide could serve as a potential lead compound for developing new antibacterial agents .
Case Studies
- Antibacterial Efficacy :
- Cardiac Arrhythmias :
Summary of Research Findings
Properties
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-4-17(5-2)9-8-16-14(18)13-7-6-12(15)10-11(13)3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAUKCZXNDCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184536 | |
Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30459-64-4 | |
Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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